1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt
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Overview
Description
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes naphthalene and phenyleneazo groups, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt typically involves the diazotization of 7-Aminonaphthalene-1,3-disulfonic acid followed by coupling with 2-Amino-4-methylanisole . The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the azo groups, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.
Scientific Research Applications
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques and as a marker in biological assays.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenedisulfonic acid: Another naphthalene derivative with similar sulfonic acid groups.
2-Amino-4-methylanisole: A compound used in the synthesis of the target compound.
Uniqueness
1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt stands out due to its complex structure and versatile applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a unique and valuable compound in both academic and industrial settings .
Properties
CAS No. |
71598-15-7 |
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Molecular Formula |
C33H20N6Na4O13S4 |
Molecular Weight |
928.8 g/mol |
IUPAC Name |
tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C33H24N6O13S4.4Na/c40-33(34-21-5-9-23(10-6-21)36-38-25-3-1-19-13-27(53(41,42)43)17-31(29(19)15-25)55(47,48)49)35-22-7-11-24(12-8-22)37-39-26-4-2-20-14-28(54(44,45)46)18-32(30(20)16-26)56(50,51)52;;;;/h1-18H,(H2,34,35,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4 |
InChI Key |
HPFQZTRMRRPKIG-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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